molecular formula C24H34O6 B13842401 (11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione

(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione

Cat. No.: B13842401
M. Wt: 418.5 g/mol
InChI Key: GVLXIUKPLRSMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is structurally related to corticosteroids, which are involved in a wide range of physiological processes including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process may include:

    Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions.

    Esterification: Formation of the 21-(2-oxopropoxy) group through esterification reactions.

    Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Chromatographic purification: to isolate the desired product.

    Crystallization: to obtain pure compound.

Chemical Reactions Analysis

Types of Reactions

(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione can undergo several types of chemical reactions:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione has various applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or immunosuppressive effects.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding can modulate gene expression and influence various physiological processes, including inflammation and immune response. The molecular targets and pathways involved include:

    Nuclear receptors: Activation or inhibition of transcription factors.

    Signal transduction pathways: Modulation of signaling cascades that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Corticosterone: A naturally occurring corticosteroid with similar structural features.

    Prednisolone: A synthetic corticosteroid used for its anti-inflammatory properties.

    Dexamethasone: Another synthetic corticosteroid with potent anti-inflammatory and immunosuppressive effects.

Uniqueness

(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

11,17-dihydroxy-10,13-dimethyl-17-[2-(2-oxopropoxy)acetyl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C24H34O6/c1-14(25)12-30-13-20(28)24(29)9-7-18-17-5-4-15-10-16(26)6-8-22(15,2)21(17)19(27)11-23(18,24)3/h10,17-19,21,27,29H,4-9,11-13H2,1-3H3

InChI Key

GVLXIUKPLRSMPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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